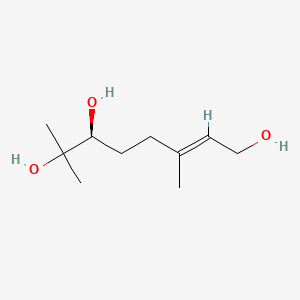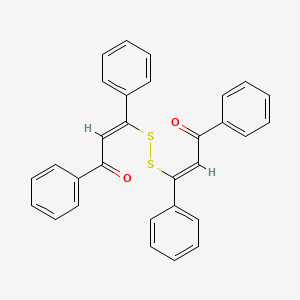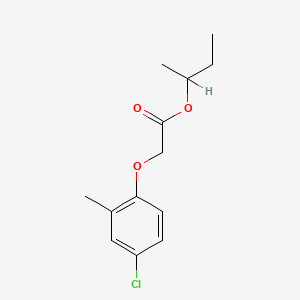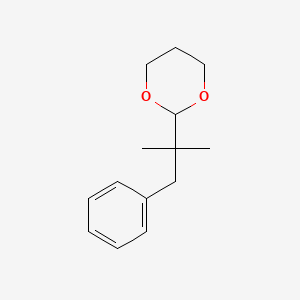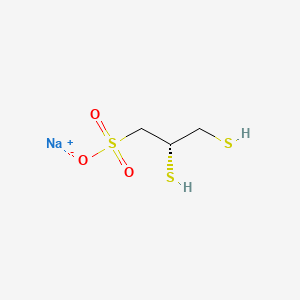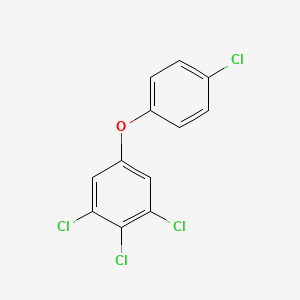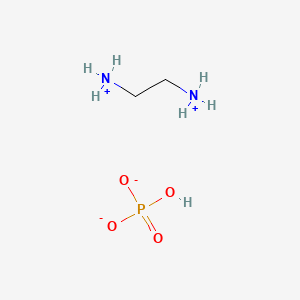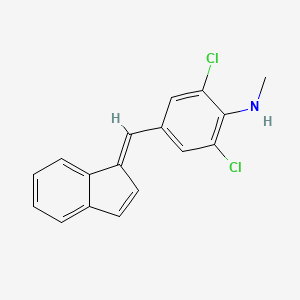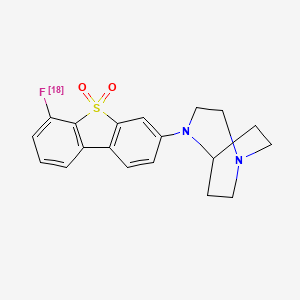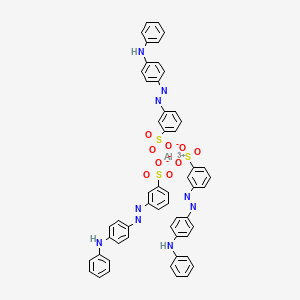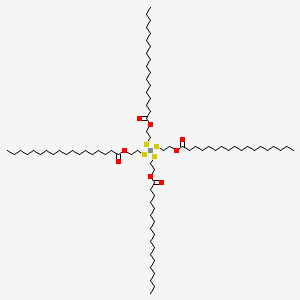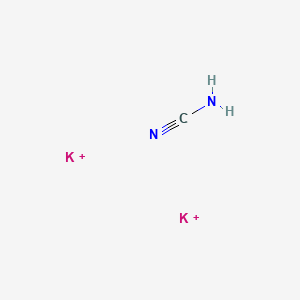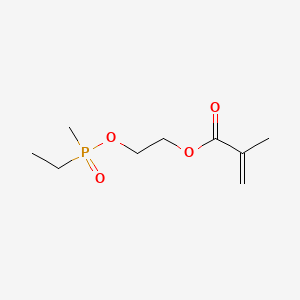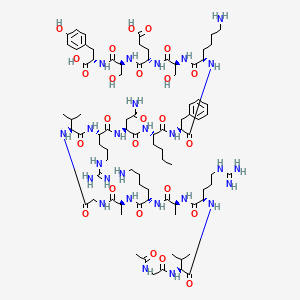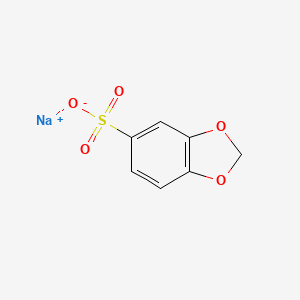
Sodium 1,3-benzodioxole-5-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,3-benzodioxole-5-sulphonate is an organic compound with the molecular formula C7H5NaO5S. It is a sodium salt derivative of 1,3-benzodioxole-5-sulfonic acid. This compound is known for its unique structural features, which include a benzodioxole ring fused with a sulfonate group. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3-benzodioxole-5-sulphonate typically involves the sulfonation of 1,3-benzodioxole. This can be achieved by reacting 1,3-benzodioxole with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high conversion rates and selectivity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1,3-benzodioxole-5-sulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzodioxole ring can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Produces substituted benzodioxole derivatives.
Oxidation: Forms quinones.
Reduction: Yields dihydrobenzodioxole derivatives.
Applications De Recherche Scientifique
Sodium 1,3-benzodioxole-5-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium 1,3-benzodioxole-5-sulphonate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole ring structure allows for interactions with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole: A parent compound with similar structural features but lacking the sulfonate group.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns.
Methylenedioxybenzene: A related compound with a methylenedioxy group attached to a benzene ring.
Uniqueness: Sodium 1,3-benzodioxole-5-sulphonate is unique due to the presence of the sulfonate group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring water solubility and specific chemical reactivity .
Propriétés
Numéro CAS |
97337-81-0 |
|---|---|
Formule moléculaire |
C7H5NaO5S |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
sodium;1,3-benzodioxole-5-sulfonate |
InChI |
InChI=1S/C7H6O5S.Na/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
IUCZVTJTCOCKTN-UHFFFAOYSA-M |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


